molecular formula C6H3Br2NO3 B2417339 3,5-Dibromo-2-hydroxypyridine-4-carboxylic acid CAS No. 2061292-55-3

3,5-Dibromo-2-hydroxypyridine-4-carboxylic acid

Cat. No.: B2417339
CAS No.: 2061292-55-3
M. Wt: 296.902
InChI Key: UQZNSUJUZRLPLA-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxypyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H2Br2N2O3. This compound is characterized by the presence of two bromine atoms at positions 3 and 5, a keto group at position 2, and a carboxylic acid group at position 4 on the pyridine ring. It is a derivative of pyridine and is of significant interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2-oxo-1H-pyridine-4-carboxylic acid typically involves the bromination of 2-oxo-1H-pyridine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3,5-dibromo-2-oxo-1H-pyridine-4-carboxylic acid may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-hydroxypyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

  • Substituted derivatives with various functional groups replacing the bromine atoms.
  • Reduced derivatives with hydroxyl groups replacing the keto group.
  • Oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3,5-Dibromo-2-hydroxypyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-oxo-1H-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the keto group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    2-Oxo-1H-pyridine-4-carboxylic acid: Lacks the bromine atoms, resulting in different reactivity and biological properties.

    3,5-Dichloro-2-oxo-1H-pyridine-4-carboxylic acid: Contains chlorine atoms instead of bromine, leading to variations in chemical behavior and applications.

    3,5-Dibromo-2-hydroxy-1H-pyridine-4-carboxylic acid: The keto group is replaced with a hydroxyl group, altering its chemical and biological properties.

Uniqueness: 3,5-Dibromo-2-hydroxypyridine-4-carboxylic acid is unique due to the presence of bromine atoms, which enhance its reactivity and potential for forming diverse derivatives. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dibromo-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO3/c7-2-1-9-5(10)4(8)3(2)6(11)12/h1H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZNSUJUZRLPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)Br)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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